Fenquizone

Descripción general

Descripción

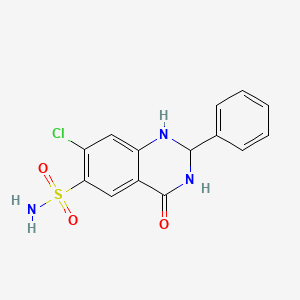

Fenquizona es un diurético que pertenece a la clase de diuréticos de sulfonamida de bajo techo. Se utiliza principalmente en el tratamiento del edema y la hipertensión. La estructura química de Fenquizona se caracteriza por un sistema cíclico de quinazolina, que es un compuesto heterocíclico fusionado que contiene átomos de nitrógeno .

Métodos De Preparación

La síntesis de Fenquizona implica la ciclización de precursores apropiados. Un método común incluye la reacción de 2-aminobenzamida con cloruro de benzoílo para formar el anillo de quinazolina. A esto le sigue la sulfonación para introducir el grupo sulfonamida. Las condiciones de reacción generalmente implican el uso de cloruros de ácido, anhídridos y formiatos para lograr los derivados de quinazolina deseados .

Análisis De Reacciones Químicas

Fenquizona se somete a varias reacciones químicas, que incluyen:

Oxidación: Fenquizona se puede oxidar para formar derivados de quinazolina.

Reducción: Las reacciones de reducción pueden convertir Fenquizona en sus correspondientes derivados de dihidroquinazolina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo sulfonamida o en el anillo aromático, dando lugar a varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de quinazolina y dihidroquinazolina .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : Fenquizone has the chemical formula .

Mechanism of Action : this compound primarily acts by inhibiting sodium reabsorption in the proximal tubule and the ascending limb of the loop of Henle. This mechanism leads to increased excretion of sodium and water, thus functioning as an effective diuretic .

Diuretic Effects

This compound is utilized in treating conditions such as edema and hypertension. Clinical studies have demonstrated that it produces similar effects to thiazide diuretics, effectively increasing urine volume and altering sodium and potassium excretion rates .

Antihypertensive Properties

In controlled trials, this compound has shown significant antihypertensive effects, particularly in patients with mild to moderate essential hypertension. Notably, it has been found to lower diastolic blood pressure without adversely affecting serum potassium levels .

Antimicrobial and Antitumor Activities

Research indicates that this compound derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antifungal, and cytotoxic properties. These derivatives are being explored for their potential in treating various infections and cancers .

Case Study 1: Antihypertensive Efficacy

A double-blind study compared this compound with chlorthalidone in patients with essential hypertension. Results indicated that this compound effectively reduced both systolic and diastolic blood pressure while maintaining normal potassium levels, suggesting its safety profile compared to other diuretics .

Case Study 2: Antimicrobial Screening

In vitro studies assessed the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results showed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Table 1: Pharmacological Effects of this compound

Table 2: Comparison with Other Diuretics

Mecanismo De Acción

Fenquizona actúa bloqueando la reabsorción de sodio en el túbulo proximal y la rama ascendente del asa de Henle en los riñones. Esto conduce a un aumento de la diuresis con la eliminación de cloruro y sodio. Los objetivos moleculares involucrados en este mecanismo incluyen los transportadores y canales de sodio en los túbulos renales .

Comparación Con Compuestos Similares

Fenquizona está estructuralmente relacionada con otros diuréticos basados en quinazolina como la metolazona y la quinetazona. Estos compuestos comparten propiedades diuréticas similares, pero difieren en sus estructuras químicas y actividades farmacológicas específicas. Por ejemplo:

Metolazona: Otro diurético basado en quinazolina con efectos diuréticos similares, pero diferente farmacocinética.

Quinetazona: Un compuesto relacionado con usos terapéuticos similares, pero propiedades químicas distintas.

Fenquizona es única debido a su estructura específica de quinazolina y su eficacia particular en el tratamiento del edema y la hipertensión.

Actividad Biológica

Fenquizone, a member of the quinazolinone class, is primarily recognized for its diuretic properties. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound has been investigated for its diuretic effects, particularly in comparison to other well-characterized diuretics. Key findings from various studies highlight its impact on renal function and electrolyte balance.

-

Diuretic Activity :

- This compound exhibits diuretic action by influencing sodium and potassium excretion. Studies indicate that its effects are comparable to thiazide diuretics, with significant changes in urine volume observed in animal models (rats, mice, and rabbits) at doses ranging from 0.05 to 100 mg/kg .

- The drug decreases free water clearance in rabbits, suggesting an action at the cortical diluting segment of the nephron without significantly affecting free water reabsorption .

- Electrolyte Excretion :

Comparative Studies

A detailed comparison of this compound with other diuretics reveals its unique profile:

| Parameter | This compound | Thiazide Diuretics | Loop Diuretics |

|---|---|---|---|

| Sodium Excretion Increase | Moderate | High | Very High |

| Potassium Excretion | Moderate | High | Very High |

| Urine Volume Increase | Significant | Significant | Very Significant |

| Free Water Clearance | Decreased | Variable | Decreased |

Case Study 1: Hypertension Management

In a clinical setting, this compound has been utilized for managing hypertension. A study involving patients with elevated blood pressure demonstrated that this compound effectively lowered systolic and diastolic pressures when administered as part of a combination therapy .

Case Study 2: Comparison with Other Antihypertensives

A meta-analysis highlighted the effectiveness of first-line diuretics, including this compound, compared to other antihypertensive classes. The results indicated that diuretics like this compound may reduce cardiovascular events more effectively than beta-blockers in specific patient populations .

Additional Biological Activities

Beyond its primary use as a diuretic, this compound has shown potential in various biological activities:

- Anticancer Properties : Some derivatives of quinazolinones have been studied for their anticancer effects. Research indicates that certain modifications to the quinazolinone structure enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Quinazolinone derivatives have been reported to possess anti-inflammatory properties, making them candidates for further research in inflammatory disease treatment .

Propiedades

IUPAC Name |

7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDTUXMDTSTPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864933 | |

| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20287-37-0 | |

| Record name | Fenquizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20287-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenquizone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenquizone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenquizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENQUIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.